

Application Notes and Protocols for the Preparation of NH₂-NODA-GA Bioconjugates

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Compound of Interest

Compound Name: NH₂-Noda-GA

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Introduction

NH₂-NODA-GA (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator widely utilized in the development of radiopharmaceuticals and other targeted molecular probes. Its structure incorporates the NODA (1,4,7-triazacyclononane-1,4-diacetic acid) macrocycle, which forms stable complexes with various radiometals, and a glutamic acid (GA) spacer terminating in a primary amine (NH₂) group. This terminal amine serves as a versatile handle for covalent attachment to biomolecules such as peptides, antibodies, and other targeting vectors.^[1]

These application notes provide detailed protocols for the preparation of **NH₂-NODA-GA** bioconjugates, focusing on the conjugation to antibodies and peptides. The protocols cover the activation of the biomolecule, the conjugation reaction, and the purification and characterization of the final bioconjugate.

Data Presentation

Table 1: Key Parameters for **NH₂-NODA-GA** Bioconjugation

Parameter	Antibody Conjugation	Peptide Conjugation
Biomolecule Activation	NHS-ester crosslinker (e.g., DSS, BS3)	Carbodiimide chemistry (e.g., EDC, Sulfo-NHS)
Activation Buffer	Phosphate Buffered Saline (PBS), pH 7.2-8.0	2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
Molar Ratio (Chelator:Biomolecule)	5:1 to 20:1	1.5:1 to 5:1
Reaction Buffer	Borate Buffer (0.1 M, pH 8.5-9.0) or PBS (pH 7.4)	PBS (pH 7.4) or Bicarbonate Buffer (pH 8.5)
Reaction Temperature	4°C or Room Temperature	Room Temperature
Reaction Time	4 - 20 hours	2 - 4 hours
Purification Method	Size Exclusion Chromatography (SEC), e.g., PD-10 column	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Typical Yield	>90% (protein recovery)	50-70%
Purity	>95% (monomeric conjugate)	>98%

Experimental Protocols

Protocol 1: Conjugation of NH₂-NODA-GA to an Antibody

This protocol describes a two-step process involving the activation of the antibody's carboxyl groups using an NHS-ester crosslinker, followed by conjugation to the amine group of **NH₂-NODA-GA**.

Materials:

- Antibody of interest
- NH₂-NODA-GA**

- Disuccinimidyl suberate (DSS) or Bis(sulfosuccinimidyl) suberate (BS3)
- Phosphate Buffered Saline (PBS), pH 7.2 and pH 8.0
- Borate Buffer, 0.1 M, pH 8.5
- Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in PBS, pH 7.2, to a final concentration of 5-10 mg/mL.
 - If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2, using a desalting column or dialysis.
- Antibody Activation:
 - Prepare a fresh stock solution of the NHS-ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO at a concentration of 10-25 mM.
 - Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.
 - Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
- Removal of Excess Crosslinker:
 - Immediately purify the activated antibody from excess, unreacted crosslinker using an SEC desalting column (e.g., PD-10) pre-equilibrated with PBS, pH 8.0.
- Conjugation Reaction:
 - Prepare a stock solution of **NH2-NODA-GA** in the reaction buffer (e.g., 0.1 M Borate Buffer, pH 8.5).

- Add a 5- to 20-fold molar excess of **NH₂-NODA-GA** to the activated antibody solution.
- Incubate the reaction for 4-20 hours at 4°C with gentle mixing.[2]
- Quenching the Reaction:
 - Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Bioconjugate:
 - Purify the antibody-**NH₂-NODA-GA** conjugate from excess chelator and reaction byproducts using an SEC column (e.g., PD-10 or a preparative SEC column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
 - Collect fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
- Characterization:
 - Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the chelator has a distinct absorbance.[1][2]
 - Assess the purity and aggregation state of the conjugate by SEC-HPLC.

Protocol 2: Conjugation of **NH₂-NODA-GA** to a Peptide

This protocol utilizes carbodiimide chemistry to activate the C-terminal or side-chain carboxyl groups of a peptide for reaction with the amine group of **NH₂-NODA-GA**.

Materials:

- Peptide with an available carboxyl group
- **NH₂-NODA-GA**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-hydroxysulfosuccinimide (Sulfo-NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
- Phosphate Buffered Saline (PBS), pH 7.4
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

Procedure:

- Peptide and Chelator Preparation:
 - Dissolve the peptide in 0.1 M MES buffer, pH 6.0.
 - Dissolve **NH₂-NODA-GA** in the same buffer.
- Activation of Peptide Carboxyl Groups:
 - Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the peptide solution.
 - Incubate for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.
- Conjugation Reaction:
 - Add a 1.5- to 5-fold molar excess of **NH₂-NODA-GA** to the activated peptide solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding 0.1 M PBS, pH 7.4.
 - Incubate for 2-4 hours at room temperature with gentle mixing.
- Purification of the Bioconjugate:
 - Purify the peptide-**NH₂-NODA-GA** conjugate by RP-HPLC.
 - Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

- Collect fractions corresponding to the product peak and lyophilize.
- Characterization:
 - Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS).
 - Assess the purity by analytical RP-HPLC.

Visualization of Workflows

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